Lipophilicity Midpoint: logP 1.84 Bridges Polar and Non-Polar Structural Space
The target compound's computed logP of 1.84 places it at a strategic midpoint between the overly hydrophilic alcohol analog (logP 0.59) and the excessively lipophilic 3-methylbutyl analog (logP 2.07), with a ΔlogP of +1.25 and −0.23, respectively . This intermediate lipophilicity aligns with established drug-like chemical space (Lipinski rule of five recommends logP ≤5), offering a balanced profile that neither sacrifices membrane permeability nor incurs excessive metabolic clearance associated with high logP compounds. The quantitative gradient of >3.5-fold logP difference between the alcohol and target compounds reflects the replacement of the hydroxymethyl group with a chloromethyl electrophile, a structural change that simultaneously eliminates a hydrogen bond donor.
| Evidence Dimension | Computed logP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | logP = 1.8405 |
| Comparator Or Baseline | Alcohol analog (CAS 1221341-57-6): logP = 0.594; 3-Methylbutyl analog (CAS 1221342-70-6): logP = 2.0715 |
| Quantified Difference | ΔlogP (vs alcohol) = +1.25 (3.1-fold more lipophilic); ΔlogP (vs 3-methylbutyl) = −0.23 (12.5% less lipophilic) |
| Conditions | Computed values from single vendor (Leyan) using consistent prediction algorithm; identical calculation methodology across all three compounds |
Why This Matters
A logP of ~1.8 is within the optimal range for oral bioavailability and blood-brain barrier penetration studies, whereas logP <0.6 risks poor membrane permeability and logP >2.0 increases the probability of rapid hepatic clearance, making the target compound a more balanced starting point for lead optimization without requiring additional prodrug or formulation strategies.
